molecular formula C12H11NO4 B1632184 Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate CAS No. 205448-65-3

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Cat. No. B1632184
CAS RN: 205448-65-3
M. Wt: 233.22 g/mol
InChI Key: TYKSVPGCVLNVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate” is a chemical compound with the molecular formula C12H11NO4 . It is a derivative of quinoline, a heterocyclic organic compound .


Synthesis Analysis

The synthesis of “this compound” can be achieved from 4-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-2-methoxy-benzoic acid methyl ester .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO4/c1-16-11-6-9-7 (10 (14)3-4-13-9)5-8 (11)12 (15)17-2/h3-6H,1-2H3, (H,13,14) . The molecular weight of the compound is 233.22 .


Physical And Chemical Properties Analysis

The predicted boiling point of the compound is 421.0±45.0 °C, and its predicted density is 1.267±0.06 g/cm3 . The compound is a solid at room temperature .

Scientific Research Applications

Quantum Entanglement Dynamics

A study by Alireza, Jennifer, and Angela (2019) discussed the interaction between a moving nano molecule closely related to Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate and a two-mode field in two-photon transitions for diagnosing human cancer cells, tissues, and tumors. This research highlights the potential of quantum entanglement dynamics in medical diagnostics (Alireza, Jennifer, & Angela, 2019).

Antibacterial Drugs Development

Odagiri et al. (2013) designed and synthesized novel derivatives, including a compound closely related to this compound, showing potent antibacterial activity against respiratory pathogens. This suggests a promising avenue for developing new treatments for respiratory tract infections (Odagiri et al., 2013).

Synthesis and Cytotoxic Evaluation

The synthesis and in vitro cytotoxic evaluation of aminoquinones structurally related to marine isoquinolinequinones, including compounds closely related to this compound, were explored by Delgado, Ibacache, Theoduloz, and Valderrama (2012). These compounds showed moderate to high potency against various human cancer cell lines, indicating potential applications in cancer therapy (Delgado et al., 2012).

Synthesis of Isoquinolines

Shanker and Rao (1993) reported on the synthesis of isoquinolines from indanones, extending to the total synthesis of illudinine methyl ester. This research provides insights into novel synthesis pathways for creating compounds similar to this compound, which could be beneficial for developing new pharmaceuticals (Shanker & Rao, 1993).

Antileukemic Activity

The study of bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines, pyrrolo[1,2-a]quinolines, pyrrolo[2,1-a]isobenzazepines, and pyrrolo[1,2-a]benzazepines by Anderson, Heider, Raju, and Yucht (1988) explored compounds with structures related to this compound for their antileukemic activity, showcasing potential therapeutic applications in leukemia treatment (Anderson et al., 1988).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 7-methoxy-4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-11-6-9-7(10(14)3-4-13-9)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKSVPGCVLNVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901195376
Record name Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205448-65-3
Record name Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205448-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-((3-Methoxy-4-methoxycarbonylanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (10 g, 29.8 mmol) was suspended in DOWTHERM A, (trade mark of Fluka Chemie AG), (125 ml) and heated to 180-190° C. over 30 minutes. The starting material dissolved at 100° C. and carbon dioxide came off at approximately 180° C. The heating was stopped after a further 30 minutes and the product precipitated out as the temperature dropped. Upon reaching 40° C. ether was added and the mixture was stirred for 30 minutes. The solid was collected by filtration, washed with ether and dried under vacuum to give 7-methoxy-6-methoxycarbonyl-1,4-dihydroquinolin-4-one (5.56 g, 80%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
Reactant of Route 4
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.